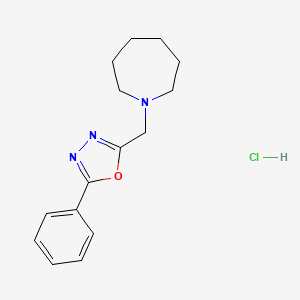

![molecular formula C8H8Br2N2 B2743378 6-Bromo-3-methylimidazo[1,2-a]pyridine;hydrobromide CAS No. 2490426-52-1](/img/structure/B2743378.png)

6-Bromo-3-methylimidazo[1,2-a]pyridine;hydrobromide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

6-Bromo-3-methylimidazo[1,2-a]pyridine;hydrobromide is used in organic syntheses and as pharmaceutical intermediates .

Synthesis Analysis

The synthesis of 6-Bromo-3-methylimidazo[1,2-a]pyridine;hydrobromide involves several steps. The best results were obtained with lactams that could be introduced on the 6-bromoimidazo[1,2-a]pyridine . 1,2-dihydro-5-imidazo[1,2-a]pyridin-6-yl-6-methyl-2-oxo-3-pyridinecarbonitrile hydrochloride monohydrate was synthesized in 5 steps from 6-bromoimidazo[1,2-a]pyridine using [2-14C] cyanoacetamide as the source of the radiolabel .Molecular Structure Analysis

The molecular structure of 6-Bromo-3-methylimidazo[1,2-a]pyridine;hydrobromide is represented by the Inchi Code: 1S/C8H7BrN2/c1-6-4-10-8-3-2-7(9)5-11(6)8/h2-5H,1H3 . The molecular weight is 211.06 .Chemical Reactions Analysis

The interaction of 2-methylimidazo[1,2-a]pyridine with Br2 in CHCl3 proceeded with a substitution of a hydrogen atom at the C-3 carbon atom and the formation of 3-bromo-2-methyl-1H-imidazo[1,2-a]pyridinium tribromide .Physical And Chemical Properties Analysis

6-Bromo-3-methylimidazo[1,2-a]pyridine;hydrobromide is a solid at room temperature .Applications De Recherche Scientifique

Synthesis and Catalytic Studies

6-Bromo-3-methylimidazo[1,2-a]pyridine;hydrobromide has been utilized in the synthesis of 3-aminoimidazo[1,2-a]pyridines using ionic liquids, showing that these compounds can be synthesized with good to excellent yields. The presence of the ionic liquid 1-butyl-3-methylimidazolium bromide [bmim]Br simplifies the reaction workup and allows for the ionic liquid to be easily separated from the product and reused, indicating a potential for more sustainable chemical synthesis processes (Shaabani, Soleimani, & Maleki, 2006).

Derivative Formation and Halogenation Reactions

Research into the bromination of heterocyclic compounds has led to the formation of 4-bromo-substituted derivatives through intermediate formation of perbromides. This highlights the role of 6-Bromo-3-methylimidazo[1,2-a]pyridine;hydrobromide in facilitating halogenation reactions, which are crucial in the synthesis of complex organic molecules (Simonov, Koshchienko, & Belenko, 1973).

Ligand Synthesis for Catalysis

The compound has also been part of studies in synthesizing stable N-functionalised ‘pincer’ bis carbene ligands and their ruthenium complexes. These complexes have shown catalytic activity in transfer hydrogenation of carbonyl compounds, demonstrating the importance of 6-Bromo-3-methylimidazo[1,2-a]pyridine;hydrobromide in the development of new catalysts (Danopoulos, Winston, & Motherwell, 2002).

Rearrangement Reactions

Furthermore, rearrangement reactions of 4,5,6,7-tetrahydro-4-hydroxyiminoisoxazolo[2,3-a]pyridinium bromide have been studied, leading to derivatives of pyrrolo[3,2-b]pyridin-2-one. These studies shed light on the chemical behavior of bromo-substituted compounds and their potential in synthesizing novel heterocyclic structures (Jones & Phipps, 1974).

Safety and Hazards

Mécanisme D'action

Target of Action

Compounds with the imidazo[1,2-a]pyridine core have been recognized for their wide range of applications in medicinal chemistry .

Mode of Action

Imidazo[1,2-a]pyridine analogues have been reported to exhibit significant activity against multidrug-resistant tuberculosis (mdr-tb) and extensively drug-resistant tb (xdr-tb) .

Result of Action

Imidazo[1,2-a]pyridine analogues have shown significant activity against mdr-tb and xdr-tb .

Propriétés

IUPAC Name |

6-bromo-3-methylimidazo[1,2-a]pyridine;hydrobromide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN2.BrH/c1-6-4-10-8-3-2-7(9)5-11(6)8;/h2-5H,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POEQASCWYFSNFX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C2N1C=C(C=C2)Br.Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Br2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.97 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromo-3-methylimidazo[1,2-a]pyridine hydrobromide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)(4-(thiophen-2-yl)phenyl)methanone](/img/structure/B2743296.png)

![2-phenyl-4H,5H,6H,7H-furo[2,3-c]pyridine hydrochloride](/img/structure/B2743307.png)

![(2,6-dimethoxyphenyl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2743309.png)

![(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanone](/img/structure/B2743313.png)

![N-(2,5-dimethylphenyl)-2-[[3-(4-methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2743315.png)